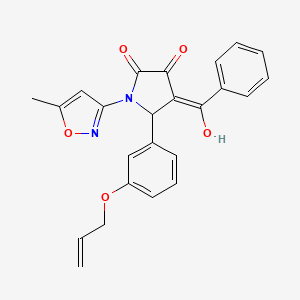
5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.433. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Characterization of Pyrrole Derivatives: One study details the synthesis of pyrrole derivatives, similar to the core structure of the compound , through base-catalyzed condensation reactions. These compounds' structures were elucidated using various spectroscopic techniques, demonstrating the potential for synthetic versatility and structural analysis in related chemical frameworks (S. P. Dey et al., 2003).
Pharmacological Potential
- Analgesic and Anti-inflammatory Properties: Research on benzoylpyrrolopyrrolecarboxylic acids, with structural motifs that echo parts of the target compound, has shown promising analgesic and anti-inflammatory activities. Such studies indicate the potential pharmacological applications of structurally related compounds (Joseph M. Muchowski et al., 1985).
Chemical Reactivity and Applications
- Electropolymerization and Electrochemical Properties: Investigations into the electropolymerization of pyrrole derivatives highlight their utility in creating poly(pyrrole) layers with improved properties. This research suggests potential applications in materials science, particularly in developing conductive polymers and coatings (Sebastian Schneider et al., 2017).
Anticancer Activity
- Proteasome Inhibition and Cytostatic Effects: A study on pyrazolone-enamines derived from benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HPMBP) demonstrated significant inhibitory effects on the proliferation of human liver cancer cells, highlighting the potential for discovering new anticancer agents within similar chemical families (Xingchen Yan et al., 2015).
Molecular Interactions and Properties
- Density, Viscosity, and Ultrasonic Velocity Studies: Research into the physical properties of substituted pyrazoles provides insights into molecular interactions and the effects of structural modifications on density, viscosity, and ultrasonic velocity. Such studies are crucial for understanding the solvation and dynamic behavior of related compounds in solution (S. Deosarkar, 2012).
Mécanisme D'action
Target of Action
The primary targets of this compound are human carbonic anhydrase isoenzymes I, II, VII, and XII . Carbonic anhydrases are a large group of ubiquitous zinc-containing enzymes present in all mammals, including humans . They play a crucial role in various biological processes such as respiration, pH homeostasis, bone resorption, and the formation of aqueous humor, cerebrospinal fluid, saliva, and gastric acid .
Mode of Action
The compound interacts with its targets by inhibiting their activity . It has been designed and synthesized as a derivative of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide . The inhibition of carbonic anhydrases disrupts the balance of acid and base in the body, affecting various physiological processes .
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects several biochemical pathways. These enzymes are involved in the reversible conversion of carbon dioxide to bicarbonate and protons, a reaction that is fundamental to many biological processes, including respiration and pH regulation . By inhibiting these enzymes, the compound can disrupt these processes, leading to various downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the disruption of acid-base balance due to the inhibition of carbonic anhydrases . This can lead to a range of physiological effects, depending on the specific isoenzymes that are inhibited and the tissues in which they are expressed.
Propriétés
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-3-12-30-18-11-7-10-17(14-18)21-20(22(27)16-8-5-4-6-9-16)23(28)24(29)26(21)19-13-15(2)31-25-19/h3-11,13-14,21,27H,1,12H2,2H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEQTFKSWTUIGO-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=CC=C4)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

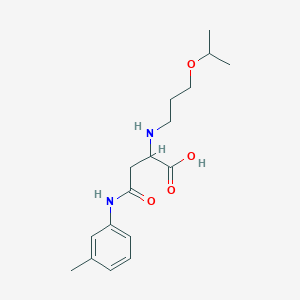
![6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid](/img/structure/B2906677.png)

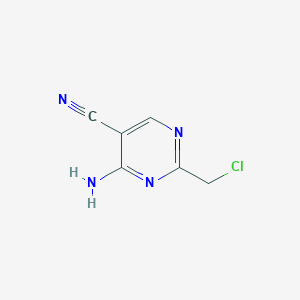
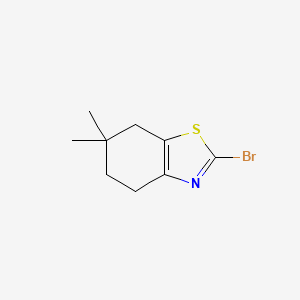
![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2906686.png)
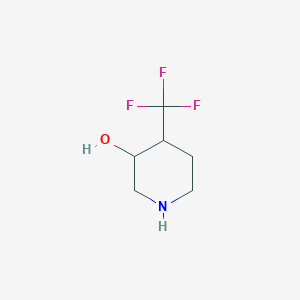
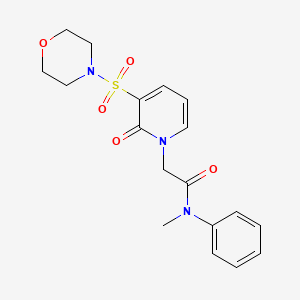
![N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide](/img/structure/B2906689.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2906692.png)
![N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2906693.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906695.png)
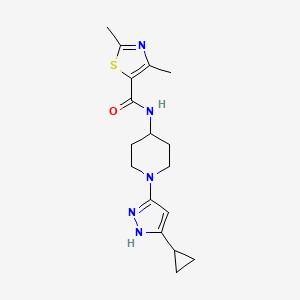
![N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2906698.png)